molecular formula C9H8Br2O2 B1313912 Ethyl 3,4-dibromobenzoate CAS No. 60469-88-7

Ethyl 3,4-dibromobenzoate

Cat. No.: B1313912
CAS No.: 60469-88-7
M. Wt: 307.97 g/mol
InChI Key: KFYLGKGKNMCPKV-UHFFFAOYSA-N
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Description

Ethyl 3,4-dibromobenzoate is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by bromine atoms, and the carboxyl group is esterified with an ethyl group. This compound is primarily used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,4-dibromobenzoate can be synthesized through the esterification of 3,4-dibromobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process generally includes the following steps:

    Bromination: Bromination of benzoic acid to obtain 3,4-dibromobenzoic acid.

    Esterification: Esterification of 3,4-dibromobenzoic acid with ethanol using a suitable catalyst.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 3,4-dibromobenzoic acid and ethanol.

    Substitution Reactions: The bromine atoms on the benzene ring can be substituted by other nucleophiles under appropriate reaction conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Hydrolysis: 3,4-dibromobenzoic acid and ethanol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,4-dibromobenzoate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Materials Science: Utilized in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of ethyl 3,4-dibromobenzoate involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it may act as an intermediate in the synthesis of compounds that target specific enzymes or receptors. The presence of bromine atoms and the ester group allows for diverse chemical modifications, enabling the exploration of different biological activities.

Comparison with Similar Compounds

Ethyl 3,4-dibromobenzoate can be compared with other similar compounds such as:

  • Ethyl 2,4-dibromobenzoate
  • Ethyl 3,5-dibromobenzoate
  • Ethyl 3,4-dichlorobenzoate

Uniqueness: The unique positioning of bromine atoms at the 3 and 4 positions on the benzene ring in this compound imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where regioselectivity is crucial.

Properties

IUPAC Name

ethyl 3,4-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYLGKGKNMCPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484725
Record name ethyl 3,4-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60469-88-7
Record name ethyl 3,4-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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